(S)-Boc-nipecotic acid

Chiral synthesis Enantiomeric excess Stereochemical control

Procure (S)-Boc-nipecotic acid (CAS 88495-54-9) for stereocontrolled CNS drug synthesis. This enantiopure N-Boc protected building block ensures correct spatial orientation for GABA transporter inhibitors and peptidomimetics. Substituting the racemate or (R)-enantiomer introduces diastereomeric impurities, abolishes target binding, and necessitates costly chiral resolution.

Molecular Formula C11H19NO4
Molecular Weight 229.276
CAS No. 163438-09-3; 84358-12-3; 88495-54-9
Cat. No. B2967671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Boc-nipecotic acid
CAS163438-09-3; 84358-12-3; 88495-54-9
Molecular FormulaC11H19NO4
Molecular Weight229.276
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)C(=O)O
InChIInChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-5-8(7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1
InChIKeyNXILIHONWRXHFA-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(s)-1-Boc-piperidine-3-carboxylic acid: A Chiral Piperidine Building Block for Stereocontrolled Synthesis


(s)-1-Boc-piperidine-3-carboxylic acid (CAS: 88495-54-9), also known as (S)-Boc-nipecotic acid or L-1-Boc-nipecotic acid, is a chiral N-protected piperidine-3-carboxylic acid derivative with the molecular formula C11H19NO4 and molecular weight 229.27 . This compound features a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and a free carboxylic acid at the 3-position, with defined (S)-stereochemistry [1]. It serves as a versatile chiral building block in organic synthesis, particularly for the construction of peptidomimetics, CNS-targeting active pharmaceutical ingredients (APIs), and other stereochemically complex molecules .

Why (s)-1-Boc-piperidine-3-carboxylic acid Cannot Be Replaced by Its Racemate or R-Enantiomer


In stereocontrolled synthesis, the three-dimensional arrangement of atoms dictates biological activity and downstream synthetic outcomes. Substituting (s)-1-Boc-piperidine-3-carboxylic acid with its racemic mixture (CAS 84358-12-3) or (R)-enantiomer (CAS 163438-09-3) introduces uncontrolled stereochemistry that can abolish desired pharmacological effects, alter binding affinity at chiral biological targets, and produce diastereomeric impurities that are difficult to separate [1]. The Boc protecting group is essential for orthogonal protection strategies, and removal under acidic conditions generates the free (S)-nipecotic acid core, which is a key pharmacophore in many CNS-active compounds . Procurement of the enantiomerically pure (S)-form ensures reproducible stereochemical outcomes and avoids the need for costly and time-consuming chiral resolution steps later in the synthetic sequence .

Quantitative Differentiation Evidence for (s)-1-Boc-piperidine-3-carboxylic acid


Enantiomeric Purity: Defined (S)-Stereochemistry Versus Racemate

(s)-1-Boc-piperidine-3-carboxylic acid is supplied as a single enantiomer with defined stereochemistry, whereas the racemic mixture (Boc-DL-nipecotic acid, CAS 84358-12-3) contains equal amounts of (R)- and (S)-forms. The (S)-enantiomer exhibits an optical rotation of [α]²²/D +57° (c = 1 in chloroform) , while the racemic mixture shows no optical rotation (0°) due to internal compensation . This difference is critical for applications requiring stereochemical fidelity.

Chiral synthesis Enantiomeric excess Stereochemical control

Stereochemical Purity: Enantiomeric Excess (ee) Specification

Commercial (s)-1-Boc-piperidine-3-carboxylic acid is typically offered with enantiomeric excess (ee) specifications, whereas the racemic mixture has no such specification. While explicit ee values for the (S)-form are not universally published, the (R)-enantiomer is routinely supplied with ≥99% ee [1]. By chiral symmetry, the (S)-form is expected to achieve comparable enantiopurity when sourced from reputable vendors. This contrasts with the racemate, which contains 50:50 R:S by definition [2].

Enantiomeric excess Chiral purity Quality control

Thermal Stability: Melting Point Distinguishes Enantiopure Form from Racemate

The melting point of (s)-1-Boc-piperidine-3-carboxylic acid is reported as 165–169 °C , whereas the racemic mixture (Boc-DL-nipecotic acid) melts at a lower range of 159–162 °C [1]. The (R)-enantiomer melts at 165 °C (decomposition) [2]. The higher and sharper melting range of the enantiopure (S)-form is indicative of a more ordered crystalline lattice compared to the racemate, providing a simple quality control check for enantiopurity.

Thermal analysis Solid-state characterization Purity assessment

Chiroptical Distinction: Opposite Sign of Optical Rotation Between Enantiomers

The (S)-enantiomer exhibits a positive specific rotation of [α]²²/D +57° (c = 1, CHCl₃) . In contrast, the (R)-enantiomer displays a negative rotation ranging from -49.0° to -53.0° (c = 1, methanol) [1] or -61° to -53° (c = 1, CHCl₃) [2]. The opposite signs confirm the enantiomeric relationship and provide a straightforward method to distinguish between the two forms, preventing costly mix-ups in synthesis.

Chiroptical properties Enantiomer identification Polarimetry

High-Value Application Scenarios for (s)-1-Boc-piperidine-3-carboxylic acid Based on Quantitative Differentiation


Asymmetric Synthesis of CNS-Targeted Peptidomimetics

The (S)-stereochemistry is essential for constructing peptidomimetics that mimic L-amino acid conformations. The enantiopure (S)-form (ee ≥99%) ensures the correct spatial orientation of the piperidine ring in the final drug candidate, directly impacting target binding . The racemic mixture would yield a 1:1 mixture of diastereomers, reducing potency and complicating purification.

Stereocontrolled Preparation of mGAT4 Inhibitors

Nipecotic acid derivatives, including (S)-configured analogs, have been evaluated as mGAT4 (GABA transporter) inhibitors with pIC₅₀ values around 5.89 [1]. The (S)-Boc-protected intermediate allows for late-stage functionalization while preserving stereochemical integrity. Substituting with the (R)-enantiomer would invert the configuration and likely alter or abolish inhibitory activity.

Chiral Auxiliary for Diastereoselective Transformations

The high optical purity ([α]²²/D +57°) and defined (S)-configuration make this compound an effective chiral auxiliary or resolving agent . It can be used to derivatize racemic amines or acids, enabling separation of diastereomers by conventional chromatography. The racemate cannot serve this function.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Boc-nipecotic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.